molecular formula C12H16N2O2 B13549211 4-Amino-1-benzylpyrrolidine-3-carboxylic acid

4-Amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B13549211
M. Wt: 220.27 g/mol
InChI Key: KVLDMWDFGYIIAB-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino group, a benzyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1-benzylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, while the benzyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    4-Amino-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group.

    4-Amino-1-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

4-Amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to certain biological targets. This structural feature may also influence its chemical reactivity and stability.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-1-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,15,16)

InChI Key

KVLDMWDFGYIIAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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